molecular formula C31H27OP B12684109 methyl(triphenyl)phosphanium;2-phenylphenolate CAS No. 94201-79-3

methyl(triphenyl)phosphanium;2-phenylphenolate

Cat. No.: B12684109
CAS No.: 94201-79-3
M. Wt: 446.5 g/mol
InChI Key: JSRGWIPZJYONDL-UHFFFAOYSA-M
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Description

Methyl(triphenyl)phosphanium;2-phenylphenolate is an organophosphorus compound with significant applications in organic synthesis and industrial processes. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)phosphanium;2-phenylphenolate can be synthesized through the reaction of triphenylphosphine with methyl bromide. The reaction proceeds as follows:

Ph3P+CH3BrPh3PCH3Br\text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} Ph3​P+CH3​Br→Ph3​PCH3​Br

This reaction is typically carried out in polar organic solvents, and the product is isolated as a white solid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in organic synthesis and industrial processes .

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)phosphanium;2-phenylphenolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which methyl(triphenyl)phosphanium;2-phenylphenolate exerts its effects involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of strong bases, which deprotonate the compound and generate the reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its specific reactivity and the ability to form stable phosphonium salts. This makes it particularly valuable in the Wittig reaction and other carbon-carbon bond-forming reactions .

Properties

CAS No.

94201-79-3

Molecular Formula

C31H27OP

Molecular Weight

446.5 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;2-phenylphenolate

InChI

InChI=1S/C19H18P.C12H10O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;1-9,13H/q+1;/p-1

InChI Key

JSRGWIPZJYONDL-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-]

Origin of Product

United States

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